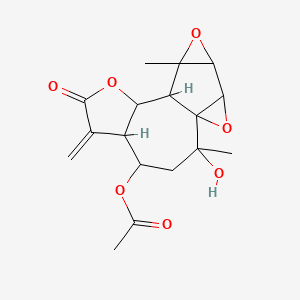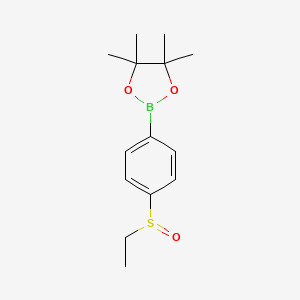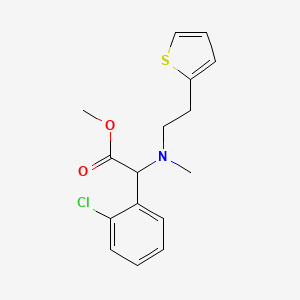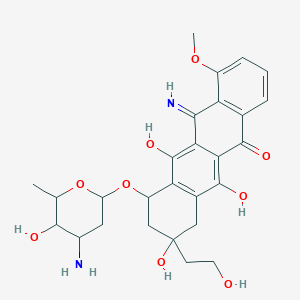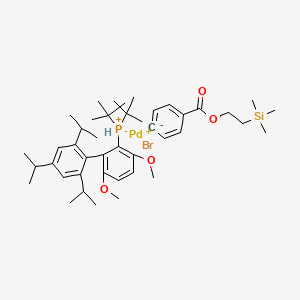![molecular formula C38H56O2P2 B12296873 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a chiral diphosphine ligand commonly used in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable component in various catalytic processes, particularly in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Preparation of 2-bromo-6,6’-dimethoxybiphenyl: This intermediate is synthesized by bromination of 6,6’-dimethoxybiphenyl using bromine in the presence of a catalyst.
Formation of the phosphine ligand: The 2-bromo-6,6’-dimethoxybiphenyl is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the desired diphosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Substitution: Metal complexes such as palladium or platinum complexes under inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes with different ligands replacing the original phosphine groups.
Applications De Recherche Scientifique
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is widely used in scientific research, particularly in the following areas:
Chemistry: As a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and the development of biomimetic catalysts.
Industry: Used in the production of fine chemicals and materials through catalytic processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The chiral nature of the ligand allows for enantioselective catalysis, making it valuable in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Similar structure but lacks the methoxy groups.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Similar ligand with different substituents on the biphenyl backbone.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to the presence of methoxy groups on the biphenyl backbone, which can influence the electronic properties of the ligand and its coordination behavior with metals. This can result in different catalytic activities and selectivities compared to similar compounds.
Propriétés
Formule moléculaire |
C38H56O2P2 |
|---|---|
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C38H56O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 |
Clé InChI |
GPCJHPFJVIOTLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


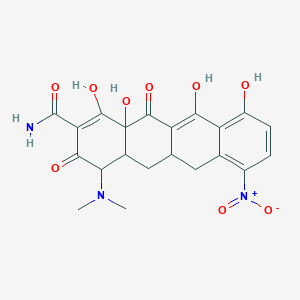
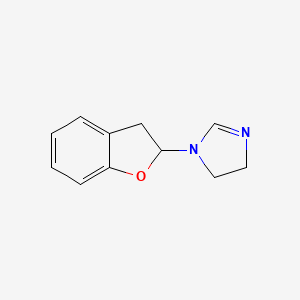
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)


